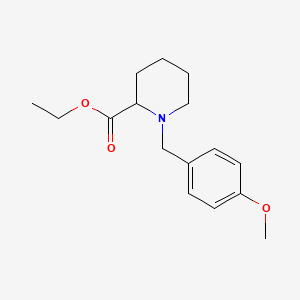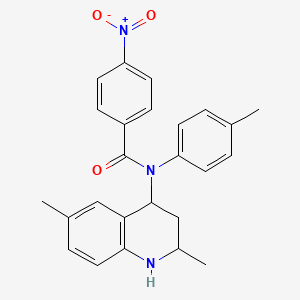
ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate
概要
説明
Ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate, also known as EMBP, is a chemical compound that belongs to the class of piperidine carboxylates. It is a white crystalline solid that is commonly used in scientific research for its unique properties and potential applications.
科学的研究の応用
Ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit analgesic and anticonvulsant properties, making it a potential candidate for the development of new pain medications. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
作用機序
The exact mechanism of action of ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to interact with the dopamine and serotonin systems, which are involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including analgesia, anticonvulsant activity, and neuroprotection. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate in lab experiments is its unique chemical structure, which allows for the development of novel compounds with potential therapeutic applications. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate, including the development of new analogs with improved solubility and potency, as well as the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its unique chemical structure and therapeutic properties make it a valuable tool for the development of new medications and treatments. Further research is needed to fully understand its mechanism of action and explore its potential for use in the treatment of neurological disorders.
特性
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-20-16(18)15-6-4-5-11-17(15)12-13-7-9-14(19-2)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRYYDKWBZOHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5007889.png)
![N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzamide](/img/structure/B5007897.png)
![N-(3-pyridinylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5007903.png)

![2-(4-biphenylyl)-5-[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5007915.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5007949.png)

![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5007962.png)
![N,N-diethyl-N'-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5007974.png)

![2-(4-nitrophenyl)-4-{[(4-nitrophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5007978.png)
![2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5007982.png)